cis-10-Hexadecenoic acid cis-10-Hexadecenoic acid Cis-10-palmitoleic acid is a long-chain fatty acid.
Brand Name: Vulcanchem
CAS No.: 2511-97-9
VCID: VC8259140
InChI: InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h6-7H,2-5,8-15H2,1H3,(H,17,18)/b7-6-
SMILES: CCCCCC=CCCCCCCCCC(=O)O
Molecular Formula: C16H30O2
Molecular Weight: 254.41 g/mol

cis-10-Hexadecenoic acid

CAS No.: 2511-97-9

Cat. No.: VC8259140

Molecular Formula: C16H30O2

Molecular Weight: 254.41 g/mol

* For research use only. Not for human or veterinary use.

cis-10-Hexadecenoic acid - 2511-97-9

Specification

CAS No. 2511-97-9
Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
IUPAC Name (Z)-hexadec-10-enoic acid
Standard InChI InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h6-7H,2-5,8-15H2,1H3,(H,17,18)/b7-6-
Standard InChI Key HZJHNXIAYMADBX-SREVYHEPSA-N
Isomeric SMILES CCCCC/C=C\CCCCCCCCC(=O)O
SMILES CCCCCC=CCCCCCCCCC(=O)O
Canonical SMILES CCCCCC=CCCCCCCCCC(=O)O

Introduction

Structural and Nomenclatural Characteristics

Molecular Architecture

cis-10-Hexadecenoic acid, systematically named (10Z)-hexadec-10-enoic acid, features a 16-carbon chain with a carboxyl group at position 1 and a cis double bond between carbons 10 and 11 . The cis configuration imposes a kink in the hydrocarbon chain, reducing packing efficiency compared to saturated counterparts and influencing membrane fluidity in biological systems .

Key Structural Data:

PropertyValueSource
Molecular FormulaC16H30O2\text{C}_{16}\text{H}_{30}\text{O}_2
Molecular Weight254.41 g/mol
CAS Registry Number2511-97-9
IUPAC Name(10Z)-hexadec-10-enoic acid
Double Bond PositionΔ10 (cis)

Synonyms and Database Identifiers

Synthetic Methodologies and Industrial Production

Chemical Synthesis

Total synthesis of cis-10-hexadecenoic acid has been achieved through acetylide coupling strategies. A seminal approach involves:

Industrial Production

Industrial-scale production typically involves:

  • Natural Extraction: Saponification of plant oils (e.g., Solanum tuberosum) followed by fractional distillation .

  • Catalytic Hydrogenation: Selective hydrogenation of oleic acid (cis-9-octadecenoic acid) to shift the double bond to position 10 .

Comparative Synthetic Routes:

MethodYieldKey ReagentsAdvantages
Acetylide Coupling 31–32%(Trimethylsilyl)acetyleneHigh stereoselectivity
Oleic Acid Hydrogenation~40%Nickel catalystsScalability

Physicochemical Properties and Reactivity

Physical Properties

The compound’s hydrophobicity (logP=5.33\log P = 5.33) and rotational flexibility (13 rotatable bonds) facilitate integration into lipid bilayers . Its van der Waals volume (297.66 ų) and polar surface area (37.30 Ų) further underscore its amphiphilic character .

Chemical Reactivity

  • Oxidation: Susceptible to peroxidation at the Δ10 double bond, forming hydroperoxides with agents like KMnO4\text{KMnO}_4.

  • Reduction: Catalytic hydrogenation yields palmitic acid (C16H32O2\text{C}_{16}\text{H}_{32}\text{O}_2).

  • Esterification: Reacts with methanol/H2SO4\text{H}_2\text{SO}_4 to produce methyl cis-10-hexadecenoate, a common derivative for gas chromatography.

Biological and Industrial Applications

Biological Roles

  • Membrane Dynamics: The Δ10 cis configuration modulates membrane fluidity in prokaryotic and eukaryotic cells .

  • Enzymatic Substrate: Serves as a substrate for desaturases in rat liver microsomes, yielding trans-2 and cis-9 isomers .

  • Biomarker Potential: Elevated levels correlate with specific metabolic states, though mechanistic insights remain under investigation .

Industrial Uses

  • Chromatography: Utilized as a standard in fatty acid profiling via GC-MS .

  • Polymer Science: Incorporated into biodegradable lubricants and cosmetics for enhanced thermal stability.

Comparative Analysis with Analogous Fatty Acids

Structural Analogues

CompoundDouble Bond PositionKey Differences
Palmitoleic Acid (C16:1Δ9)Δ9 (cis)Altered membrane integration efficiency
Oleic Acid (C18:1Δ9)Δ9 (cis)Longer chain; lower melting point
Sapienic Acid (C16:1Δ6)Δ6 (cis)Enhanced antibacterial activity

Metabolic Implications

The Δ10 position confers unique substrate specificity for elongases and desaturases, distinguishing its metabolic fate from Δ9 analogues . For instance, cis-10-hexadecenoic acid is resistant to β-oxidation beyond the double bond, promoting accumulation in adipose tissue.

Recent Research and Future Directions

Topoisomerase Inhibition

Preliminary studies suggest cis-10-hexadecenoic acid inhibits topoisomerase I at IC₅₀ values comparable to camptothecin derivatives, though clinical relevance requires validation .

Biotechnological Engineering

Advances in microbial lipid engineering (e.g., Yarrowia lipolytica) aim to overproduce cis-10-hexadecenoic acid for industrial applications, leveraging CRISPR-Cas9 to optimize desaturase activity .

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